molecular formula C9H7BrN2O B1332392 3-(4-Bromophenyl)-1H-pyrazol-5-ol CAS No. 367928-57-2

3-(4-Bromophenyl)-1H-pyrazol-5-ol

Cat. No.: B1332392
CAS No.: 367928-57-2
M. Wt: 239.07 g/mol
InChI Key: NIEUMLZXCZNYEF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1H-pyrazol-5-ol typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium amide or potassium thiolate are employed under basic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Phenyl-substituted pyrazoles.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a neuroprotective agent make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-(4-bromophenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEUMLZXCZNYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340908
Record name 3-(4-Bromophenyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367928-57-2
Record name 3-(4-Bromophenyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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